2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
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Overview
Description
2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a propoxyphenyl group attached to a benzimidazole core via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in a solvent such as DMSO. This reaction yields 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, which is then further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to introduce substituents onto the aromatic rings.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its benzimidazole core, which is known for various pharmacological activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. Benzimidazoles are known to inhibit enzymes and proteins involved in critical biological pathways. For instance, they can inhibit tubulin polymerization, which is essential for cell division, making them effective as anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Rabeprazole Thioether: Another benzimidazole derivative with a similar sulfanyl linkage.
Lansoprazole Sulfide: Contains a benzimidazole core with a different substituent pattern.
Uniqueness
2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to its specific propoxyphenyl group, which can impart distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-[(4-propoxyphenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-2-11-20-14-9-7-13(8-10-14)12-21-17-18-15-5-3-4-6-16(15)19-17/h3-10H,2,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKCZKNZIAJHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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